![molecular formula C6H6ClNO B1265996 (6-Chloropyridin-2-yl)methanol CAS No. 33674-97-4](/img/structure/B1265996.png)
(6-Chloropyridin-2-yl)methanol
Overview
Description
“(6-Chloropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 33674-97-4 . It has a molecular weight of 143.57 and its IUPAC name is (6-chloro-2-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “(6-Chloropyridin-2-yl)methanol” is 1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(6-Chloropyridin-2-yl)methanol” has a density of 1.3±0.1 g/cm^3 . Its boiling point is 251.8±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 51.7±3.0 kJ/mol . The flash point is 106.1±23.2 °C .Scientific Research Applications
Nanotechnology
Finally, in nanotechnology, this compound could be used to create nanoscale structures or devices. Its molecular properties might be harnessed to develop sensors, catalysts, or other nanoscale materials with specific functions.
Each of these applications demonstrates the versatility and importance of (6-Chloropyridin-2-yl)methanol in scientific research across various fields .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
The primary targets of (6-Chloropyridin-2-yl)methanol are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals . .
Mode of Action
As a derivative of pyridine, it may share some of the chemical properties and reactivity of pyridine . .
Pharmacokinetics
Given its structural similarity to pyridine, it may share some of the ADME properties of pyridine and its derivatives . .
properties
IUPAC Name |
(6-chloropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFSISAODWSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955292 | |
Record name | (6-Chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-2-yl)methanol | |
CAS RN |
33674-97-4 | |
Record name | 2-Pyridinemethanol, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033674974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33674-97-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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